molecular formula C28H23ClFNO4 B2932374 2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid CAS No. 2287267-13-2

2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Cat. No. B2932374
CAS RN: 2287267-13-2
M. Wt: 491.94
InChI Key: OFABVOMPMBLHGY-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural elements. It includes a 3-Chloro-4-fluorophenyl group, a bicyclic pentanyl group, a fluorenylmethoxycarbonyl group, and an acetic acid group . Each of these groups contributes to the overall properties and potential reactivity of the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the 3-Chloro-4-fluorophenyl group could potentially be introduced using a boronic acid derivative in a Suzuki-Miyaura coupling .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on its structure, it could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

properties

IUPAC Name

2-[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClFNO4/c29-22-11-16(9-10-23(22)30)27-13-28(14-27,15-27)24(25(32)33)31-26(34)35-12-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21,24H,12-15H2,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFABVOMPMBLHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC(=C(C=C6)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137945894

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